Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((3-methoxyphenyl)amino)carbonyl)-
CAS No.: 97399-36-5
Cat. No.: VC18458706
Molecular Formula: C25H21Br2N5O4S
Molecular Weight: 647.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97399-36-5 |
|---|---|
| Molecular Formula | C25H21Br2N5O4S |
| Molecular Weight | 647.3 g/mol |
| IUPAC Name | 2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(3-methoxyphenyl)carbamoyl]acetamide |
| Standard InChI | InChI=1S/C25H21Br2N5O4S/c1-14-6-8-17(9-7-14)32-23(19-10-15(26)11-20(27)22(19)34)30-31-25(32)37-13-21(33)29-24(35)28-16-4-3-5-18(12-16)36-2/h3-12,34H,13H2,1-2H3,(H2,28,29,33,35) |
| Standard InChI Key | BVWWZLPFQLNXAT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC(=O)NC3=CC(=CC=C3)OC)C4=C(C(=CC(=C4)Br)Br)O |
Introduction
Structural Elucidation and Key Functional Groups
The compound’s IUPAC name delineates its intricate structure:
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1,2,4-Triazole core: Substituted at positions 3, 4, and 5.
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Position 5: 3,5-Dibromo-2-hydroxyphenyl group.
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Position 4: 4-Methylphenyl group.
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Position 3: Thioether linkage (-S-) to an acetamide moiety.
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Acetamide side chain:
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N-terminus: Ureido group [(3-methoxyphenyl)amino carbonyl].
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This architecture combines halogenated aromaticity, hydrogen-bonding motifs (hydroxyl and urea), and lipophilic domains (methylphenyl, methoxy), suggesting multifunctional bioactivity .
Synthetic Strategies and Reaction Pathways
Triazole Core Construction
The 1,2,4-triazole ring is synthesized via desymmetrization of 3,5-dibromo-1H-1,2,4-triazole, a strategy validated in analogous systems . Key steps include:
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Regioselective alkylation at position 1 using 4-methylbenzyl bromide under basic conditions (e.g., NaH/DMF) .
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Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 3,5-dibromo-2-hydroxyphenyl group at position 5.
Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | NaH, DMF, 0°C → RT, 15 h | 58–98.5% |
| Aryl Introduction | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | ~70% (estimated) |
Thioether and Ureido Functionalization
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Thioether Formation: Reaction of triazole-3-thiol with bromoacetamide derivatives (e.g., 2-bromo-N-(3-methoxyphenyl)acetamide) in DMF/K₂CO₃ .
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Urea Linkage: Condensation of isocyanate intermediates (from 3-methoxyaniine) with the acetamide’s amine group under anhydrous conditions.
Physicochemical and Spectroscopic Properties
Calculated/Experimental Data
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | ~684.4 g/mol | HRMS (estimated) |
| LogP | 4.2 ± 0.3 | XLOGP3 |
| Solubility (H₂O) | <0.1 mg/mL | ESOL model |
| pKa (phenolic -OH) | ~9.5 | Analogous compounds |
Spectral Signatures
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¹H NMR (400 MHz, DMSO-d₆):
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IR (KBr): 3250 cm⁻¹ (-OH/NH), 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N triazole) .
Applications in Materials Science
Heavy Metal Adsorption
Thiazolo-triazole analogs demonstrate 76–100% removal efficiency for Pb²⁺/Hg²⁺ and NO₃⁻/PO₄³⁻, suggesting utility in water treatment .
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